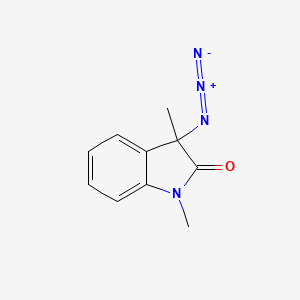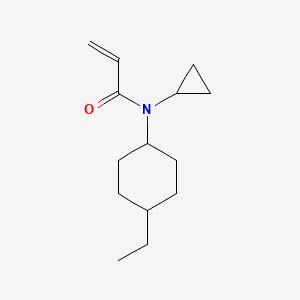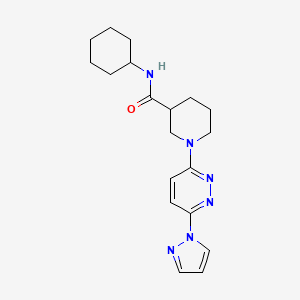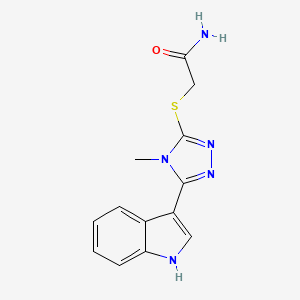
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features an indole ring, a triazole ring, and a thioacetamide group. The indole ring is a common structure in many natural and synthetic compounds, known for its biological activity. The triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in pharmaceuticals due to its stability and ability to participate in hydrogen bonding. The thioacetamide group introduces sulfur into the molecule, which can influence the compound’s reactivity and biological properties.
作用机制
Target of Action
The primary target of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of various viruses . RdRp is an essential enzyme for the replication of RNA viruses and is therefore a promising target for antiviral therapeutics .
Mode of Action
The compound specifically targets the RdRp of both respiratory syncytial virus (RSV) and influenza A virus, resulting in the inhibition of viral replication
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in viral replication. By inhibiting RdRp, the compound prevents the synthesis of viral RNA, thereby disrupting the replication cycle of the virus .
Pharmacokinetics
One study suggests that the compound may have a fast metabolism in vivo, which could impact its bioavailability .
Result of Action
The inhibition of RdRp by the compound leads to a decrease in viral replication. This results in a reduction of viral load and potentially alleviates the symptoms caused by the virus .
生化分析
Biochemical Properties
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
It has been suggested that similar compounds may inhibit the replication of certain viruses, such as SARS-CoV-2 . This implies that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that similar compounds may inhibit the RNA-dependent RNA polymerase (RdRp) of certain viruses . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Thioacetamide Introduction: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the triazole-indole intermediate with thioacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1,2,4-Triazole: A simple triazole compound used in various pharmaceuticals.
Thioacetamide: A sulfur-containing compound used in organic synthesis.
Uniqueness
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the combination of the indole, triazole, and thioacetamide groups in a single molecule. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-18-12(16-17-13(18)20-7-11(14)19)9-6-15-10-5-3-2-4-8(9)10/h2-6,15H,7H2,1H3,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVARBPALVDCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

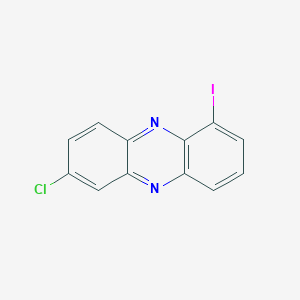
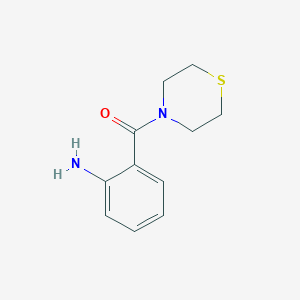
![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)
![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)
![N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2810126.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)
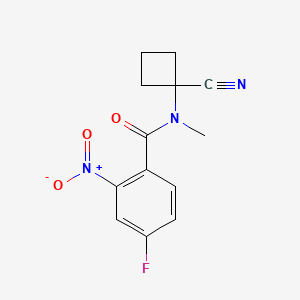
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2810130.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2810131.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2810133.png)
